molecular formula C15H17N5O2 B5691460 N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine

Cat. No.: B5691460
M. Wt: 299.33 g/mol
InChI Key: LIUUGIOJOWHONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine is a chemical compound of interest in medicinal chemistry and biochemical research, belonging to a class of purine-based molecules. This compound features a purine-6-amine core linked to a 3,4-dimethoxyphenethyl group, a structural motif present in various biologically active molecules. The 3,4-dimethoxyphenethylamine moiety is related to compounds that have shown activity at serotonin receptors and as monoamine oxidase inhibitors . Purine-6-amine derivatives are a significant area of investigation due to their potential to interact with a range of biological targets. Structurally similar purine compounds have been identified as high-affinity ligands for the aryl hydrocarbon receptor (AHR) and function as potent antagonists . Other purine-based analogues are being studied as orally active inhibitors of molecular chaperones like Heat Shock Protein 90 (HSP90) for potential application in proliferative diseases . Additionally, research into (N)-methanocarba adenosine derivatives, which share a purine scaffold, has revealed their utility as antagonists for 5-HT2B serotonin receptors, highlighting the versatility of purine-based structures in targeting G protein-coupled receptors (GPCRs) . This combination of a purine core with a substituted phenethylamine side chain makes this compound a versatile scaffold for developing novel biochemical probes. Researchers can utilize this compound to explore its mechanism of action, binding affinity, and functional activity across various protein targets, including receptors and enzymes. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-21-11-4-3-10(7-12(11)22-2)5-6-16-14-13-15(18-8-17-13)20-9-19-14/h3-4,7-9H,5-6H2,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUUGIOJOWHONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl ethylamine precursor. This precursor can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction to the corresponding amine. The final step involves the coupling of this amine with a purine derivative under specific conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Modifications at the N6 Position

The N6 position of purines is critical for modulating biological activity. Below is a comparison of substituents and their effects:

Compound Name N6 Substituent Key Properties/Activities Evidence Source
N-[2-(3,4-Dimethoxyphenyl)ethyl]-9H-purin-6-amine 3,4-Dimethoxyphenylethyl Enhanced lipophilicity; potential CNS targeting
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine 3-Chlorophenyl Inhibits trypanosomal proteases (e.g., cruzain)
6-(3-Chlorophenylamino)-9-ethyl-9H-purine-2-carbonitrile 3-Chlorophenylamino + cyano group Improved enzyme inhibition (IC₅₀ < 1 µM)
GNF351 (N-(2-(1H-indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine) Indole-ethyl + pyridinyl High-affinity aryl hydrocarbon receptor (AHR) antagonist
  • Key Observations: Chlorinated aryl groups (e.g., 3-chlorophenyl) enhance binding to proteases but may increase toxicity . Bulky substituents like isopropyl (GNF351) improve receptor selectivity due to steric effects .
2.2. Modifications at the N9 Position

The N9 position influences the compound’s conformation and interaction with biological targets:

Compound Name N9 Substituent Impact on Activity Evidence Source
9-Allyl-6-chloro-9H-purin-2-amine Allyl Flexible alkyl chain enhances solubility
9-Isopropyl derivatives (e.g., GNF351) Isopropyl Increased steric bulk improves selectivity
9-Phenyl-9H-purin-6-amines Phenyl Aromatic stacking interactions in enzymes
  • Key Observations :
    • Allyl and isopropyl groups introduce flexibility or bulk, respectively, affecting target engagement .
    • Phenyl groups (e.g., in 9-phenyl derivatives) enable π-π interactions in enzyme active sites .
2.3. Halogenation and Functional Group Additions

Halogens and electron-withdrawing groups (EWGs) alter electronic properties:

Compound Name Functional Groups Effect Evidence Source
2,6-Dichloro-9-ethyl-9H-purine Chloro at C2 and C6 Increased electrophilicity; protease inhibition
6-(3,5-Difluorophenylamino)-9-ethyl-9H-purine-2-carbonitrile Fluoro + cyano Enhanced potency (IC₅₀ = 0.2 µM)
  • Key Observations: Chloro and cyano groups improve binding to cysteine proteases by forming halogen bonds or covalent interactions . Fluorination reduces metabolic degradation, extending half-life .

Q & A

Q. What are the optimized synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-9H-purin-6-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 6-position of a purine core. A common approach is reacting 2,6-dichloro-9H-purine with 2-(3,4-dimethoxyphenyl)ethylamine under microwave-assisted conditions (110–140°C in DMF with Hunig’s base). Yields can exceed 80% when using excess amine and controlled heating to minimize side reactions like over-alkylation . Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Temperature : Microwave heating reduces reaction time (30–60 min vs. hours in conventional setups).
  • Purification : Silica gel chromatography with gradient elution (ethyl acetate/hexanes) isolates the product efficiently.

Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns. For example, the 3,4-dimethoxyphenyl group shows aromatic protons at δ 6.7–7.1 ppm and methoxy signals at δ 3.8–3.9 ppm .
  • HRMS : Exact mass analysis (e.g., ESI-HRMS) verifies molecular formula (C15_{15}H17_{17}N5_5O2_2, expected [M+H]+^+: 300.1456).
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .

Q. What preliminary biological screening models are appropriate for evaluating its bioactivity?

Methodological Answer:

  • In vitro enzyme assays : Test inhibition of kinases (e.g., PI3K) or proteases (e.g., cruzain) at 1–100 µM concentrations, using fluorescence-based substrates .
  • Cell viability assays : Screen against cancer lines (e.g., HeLa, MCF-7) via MTT or resazurin assays. IC50_{50} values <10 µM warrant further study .
  • Antimicrobial activity : Use microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How does the 3,4-dimethoxyphenyl ethyl substituent influence structure-activity relationships (SAR) compared to other analogs?

Methodological Answer: The substituent’s electron-rich aromatic ring enhances π-π stacking with hydrophobic enzyme pockets (e.g., PI3K’s ATP-binding site), while the ethyl linker balances solubility and membrane permeability. Key comparisons:

  • Dimethoxy vs. trifluoromethyl : Dimethoxy groups improve solubility but reduce metabolic stability vs. electron-withdrawing CF3_3 .
  • Ethyl vs. propyl linkers : Ethyl maintains optimal binding affinity; longer linkers increase flexibility but reduce target engagement .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies often arise from assay conditions or compound purity . Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (ATCC-validated) and enzyme batches.
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., demethylation of methoxy groups) that may interfere with activity .
  • Orthogonal assays : Confirm kinase inhibition via both biochemical (e.g., ADP-Glo™) and cellular (e.g., phospho-AKT Western blot) methods .

Q. How can target engagement and mode of action be elucidated for this compound?

Methodological Answer:

  • Crystallography : Co-crystallize with target proteins (e.g., PI3Kγ) to identify binding interactions. The dimethoxyphenyl group may occupy a hydrophobic cleft near the ATP-binding site .
  • Pull-down assays : Use biotinylated analogs coupled with streptavidin beads to isolate interacting proteins from cell lysates .
  • Transcriptomics : RNA-seq of treated cells reveals pathway enrichment (e.g., apoptosis, mTOR signaling) .

Q. What pharmacokinetic parameters should be prioritized during preclinical development?

Methodological Answer:

  • Absorption : Caco-2 permeability assays predict oral bioavailability. LogP values ~2.5 (calculated via ChemAxon) indicate moderate membrane penetration .
  • Metabolism : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Methoxy groups are prone to demethylation, requiring prodrug strategies .
  • Toxicity : Screen for hERG inhibition (patch-clamp assays) and genotoxicity (Ames test) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.